Lipophilicity Comparison: Ethyl vs. Methyl Ester
The ethyl ester of 2-(4-amino-3-fluorophenyl)acetate possesses a computed XLogP3-AA of 1.5 [1], whereas its methyl ester analog (CAS 192650-55-8) has a lower predicted lipophilicity. In analog series, transitioning from a methyl to an ethyl ester typically increases logP by approximately 0.5–0.7 units, which can influence membrane permeability and metabolic stability in prodrug strategies . This difference provides a quantifiable basis for selecting the ethyl ester when higher lipophilicity is desired without altering the core pharmacophore.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Methyl 2-(4-amino-3-fluorophenyl)acetate (CAS 192650-55-8); estimated XLogP3-AA ≈ 1.0 (inferred from removal of one methylene group relative to ethyl ester) |
| Quantified Difference | Δ XLogP3-AA ≈ +0.5 (ethyl vs. methyl ester class-level shift) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
For medicinal chemistry programs utilizing this scaffold as a prodrug or early lead, the quantifiable lipophilicity difference between ethyl and methyl esters can directly influence oral bioavailability predictions and should guide procurement.
- [1] PubChem. (2026). Ethyl 2-(4-amino-3-fluorophenyl)acetate, CID 59760056. National Library of Medicine. Retrieved May 6, 2026. View Source
